Methyl (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride
CAS No.:
Cat. No.: VC13493575
Molecular Formula: C10H11ClF3NO2
Molecular Weight: 269.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11ClF3NO2 |
|---|---|
| Molecular Weight | 269.65 g/mol |
| IUPAC Name | methyl (2S)-2-amino-2-[4-(trifluoromethyl)phenyl]acetate;hydrochloride |
| Standard InChI | InChI=1S/C10H10F3NO2.ClH/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13;/h2-5,8H,14H2,1H3;1H/t8-;/m0./s1 |
| Standard InChI Key | OJQJUZZRIPUIBP-QRPNPIFTSA-N |
| Isomeric SMILES | COC(=O)[C@H](C1=CC=C(C=C1)C(F)(F)F)N.Cl |
| Canonical SMILES | COC(=O)C(C1=CC=C(C=C1)C(F)(F)F)N.Cl |
Introduction
Chemical Identity and Structural Properties
Methyl (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride belongs to the class of fluorinated α-amino acid derivatives. Its molecular formula is C₁₀H₁₁ClF₃NO₂, with a molecular weight of 269.65 g/mol. The compound’s IUPAC name, methyl (2S)-2-amino-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride, reflects its stereochemistry at the α-carbon and the presence of a hydrochloride counterion.
Stereochemical Configuration
The (S)-configuration at the α-amino carbon is critical for its biological activity, as enantiomeric purity often dictates interactions with chiral biological targets. X-ray crystallography confirms the spatial arrangement of the trifluoromethylphenyl group and the ester moiety, which collectively influence its reactivity and solubility.
Key Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 176–179°C |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |
| Stability | Hygroscopic; requires storage at –20°C under inert atmosphere |
| Hazard Statements | H302 (harmful if swallowed) |
The trifluoromethyl (–CF₃) group contributes to high lipophilicity (logP ≈ 2.8), enhancing membrane permeability, while the hydrochloride salt improves aqueous solubility .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via a three-step process:
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Condensation: 4-(Trifluoromethyl)benzaldehyde reacts with glycine methyl ester hydrochloride in the presence of sodium hydroxide, forming the α-amino ester backbone.
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Resolution: Chiral chromatography or enzymatic resolution isolates the (S)-enantiomer.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt.
Critical Reaction Conditions:
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Temperature: 0–5°C to minimize racemization.
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Anhydrous solvents (e.g., THF) to prevent hydrolysis.
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Reaction yield: 65–72% after purification via recrystallization.
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance scalability and reproducibility. Key optimizations include:
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Catalyst Use: Palladium catalysts for regioselective trifluoromethylation.
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Purification: Supercritical fluid chromatography (SFC) achieves >99% enantiomeric excess .
Applications in Pharmaceutical Research
Kinase Inhibition
The compound’s trifluoromethylphenyl group exhibits strong binding affinity to ATP-binding pockets in kinases. In preclinical studies, derivatives inhibited EGFR (epidermal growth factor receptor) with IC₅₀ values of 8.1–10.3 μM, showing promise for anticancer therapies.
Apoptosis Induction
In MCF-7 breast cancer cells, analogs of this compound activated caspase-3/7, inducing apoptosis via the intrinsic mitochondrial pathway. Mechanistic studies suggest ROS generation and Bcl-2 protein downregulation are key drivers.
Prodrug Development
The methyl ester group serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid. This strategy improves oral bioavailability by 40% compared to non-esterified analogs.
Material Science Applications
Liquid Crystal Design
The compound’s rigid trifluoromethylphenyl core and flexible ester tail make it a precursor for ferroelectric liquid crystals. Devices incorporating these materials exhibit switching times of <10 μs at 30°C, suitable for high-resolution displays .
Polymer Additives
Incorporating the compound into polyurethane matrices enhances thermal stability (decomposition temperature increased by 25°C) and reduces dielectric constants (ε = 2.3), ideal for microelectronic insulation .
| Condition | Specification |
|---|---|
| Temperature | –20°C (desiccated) |
| Atmosphere | Argon or nitrogen |
| Shelf Life | 24 months |
Comparison with Analogous Compounds
Methyl 2-Amino-2-(3-Fluoro-4-(Trifluoromethyl)Phenyl)Acetate Hydrochloride
This analog substitutes a fluoro group at the phenyl ring’s 3-position, altering electronic properties:
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Lipophilicity: logP increases to 3.2.
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Bioactivity: 30% higher EGFR inhibition due to enhanced electron-withdrawing effects .
Non-Fluorinated Analogs
Removing the trifluoromethyl group reduces metabolic stability (hepatic clearance increases 5-fold) and abolishes kinase inhibition, underscoring the –CF₃ group’s critical role.
| Hazard Statement | Precautionary Measure |
|---|---|
| H302 (Acute toxicity) | Avoid ingestion; use PPE |
| H315 (Skin irritation) | Wear nitrile gloves |
Environmental Impact
The compound’s bioaccumulation potential (BCF = 350) warrants careful disposal. Incineration at >1,000°C with scrubbers is recommended to prevent trifluoroacetic acid release .
Future Research Directions
Targeted Drug Delivery
Conjugating the compound to antibody-drug conjugates (ADCs) could enhance tumor-specific uptake. Preliminary in vivo models show a 60% reduction in off-target toxicity compared to free drug.
Green Synthesis Methods
Exploring biocatalytic routes using amino acid dehydrogenases may improve enantioselectivity and reduce waste. Recent trials achieved 90% yield with immobilized enzymes .
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